(S)-3-(tert-butyl)morpholine
Overview
Description
(S)-3-(tert-butyl)morpholine is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and its implications in various biosynthetic and biodegradation pathways .
Mode of Action
(S)-3-(tert-butyl)morpholine is involved in various chemical transformations. For instance, it plays a role in the Sharpless Epoxidation, a reaction that allows the enantioselective epoxidation of prochiral allylic alcohols . The oxidant for the epoxidation is tert-Butyl hydroperoxide, and the reaction is catalyzed by Ti(OiPr)4, which binds the hydroperoxide, the allylic alcohol group, and the asymmetric tartrate ligand via oxygen atoms .
Biochemical Pathways
The tert-butyl group in this compound is known to elicit a unique reactivity pattern, which is highlighted by its characteristic applications in chemical transformations, its relevance in nature, and its implication in biosynthetic and biodegradation pathways . For example, it is used in the synthesis of various N-nitroso compounds from secondary amines under solvent-free conditions .
Pharmacokinetics
The tert-butyl group is known for its unique reactivity pattern, which may influence the adme properties of the compound .
Result of Action
The result of the action of this compound can vary depending on the specific reaction it is involved in. For instance, in the Sharpless Epoxidation, it contributes to the enantioselective epoxidation of prochiral allylic alcohols . In another example, it is used in the synthesis of various N-nitroso compounds from secondary amines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of N-nitroso compounds from secondary amines using this compound is reported to occur under solvent-free conditions . This suggests that the absence of a solvent can influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
(3S)-3-tert-butylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2,3)7-6-10-5-4-9-7/h7,9H,4-6H2,1-3H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBCOMFKPPSDAN-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693470 | |
Record name | (3S)-3-tert-Butylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007112-64-2 | |
Record name | (3S)-3-tert-Butylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S)-3-tert-butylmorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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